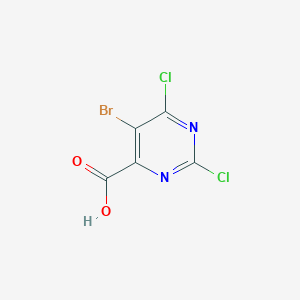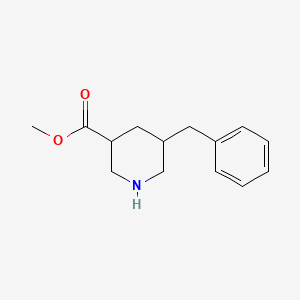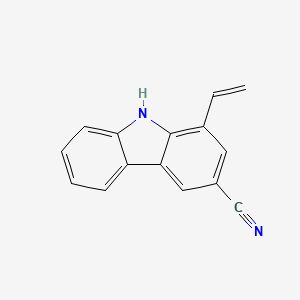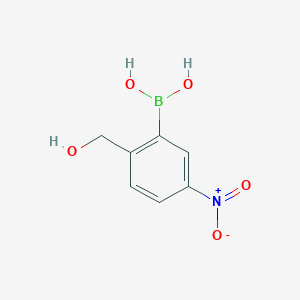![molecular formula C13H14BrN3O B14034282 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent reaction with pyrrolidine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Des Réactions Chimiques
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction can be used to form carbon-carbon bonds with the benzimidazole moiety.
Applications De Recherche Scientifique
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
These compounds share the benzimidazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Propriétés
Formule moléculaire |
C13H14BrN3O |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H14BrN3O/c1-8(18)17-6-2-3-12(17)13-15-10-5-4-9(14)7-11(10)16-13/h4-5,7,12H,2-3,6H2,1H3,(H,15,16) |
Clé InChI |
ZZPSZSRPIQLZMV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)



